molecular formula C4H4O B031954 Furan CAS No. 110-00-9

Furan

Cat. No. B031954
CAS RN: 110-00-9
M. Wt: 68.07 g/mol
InChI Key: YLQBMQCUIZJEEH-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of furan derivatives from biogenic sources, such as furfural and 5-hydroxymethylfurfural (HMF), highlights the importance of furans as versatile building blocks. However, the inherent instability of furans presents challenges for their synthetic modifications. Biocatalysis emerges as a promising approach, offering high selectivity and mild reaction conditions for the valorization of furans. The use of enzymes in upgrading furans demonstrates potential for sustainable and eco-friendly chemical processes (Domínguez de María & Guajardo, 2017).

Molecular Structure Analysis Furan's molecular structure is characterized by its aromatic ring, contributing to its chemical reactivity and stability under various conditions. The electronic distribution within the furan ring is essential for understanding its interactions in chemical reactions and the synthesis of furan-based compounds.

Chemical Reactions and Properties Furan and its derivatives undergo various chemical reactions, including oxidation, reduction, and polymerization. These reactions are pivotal for the production of valuable chemicals and materials. For instance, the transformation of lignocellulosic biomass into furan platform chemicals is a critical step in developing sustainable polymer synthesis pathways, highlighting the role of furans in the bioeconomy (Dedes, Karnaouri, & Topakas, 2020).

Scientific Research Applications

  • Protein and Nucleic Acid Interactions : Furan oxidation-based cross-linking is utilized for studying protein and nucleic acid interactions. This method holds potential therapeutic benefits and applications in antisense, miRNA target identification, and targeting peptides and proteins (Carrette et al., 2016).

  • Medicine and Biopolymers : 2,5-Diformyl furan and its derivatives are significant in medicine, biopolymer, and scientific research (Li, 2020).

  • Pharmaceutical and Agrochemical Research : The Co(III)-catalyzed syntheses of N-aryl-2H-indazoles and furans are crucial in pharmaceutical, agrochemical, and materials research (Hummel & Ellman, 2014).

  • Organic Electronics : Polyfuran and alternating furan-thiophene copolymers are useful in creating biorenewable and biodegradable Β-conjugated frameworks for organic electronics (Qiu et al., 2016).

  • Semiconductor Materials : Linear oligomers of furan, being biodegradable, are used as organic semiconductors with field effect mobilities akin to thiophene analogues and exhibit efficient fluorescence (Gidron et al., 2011).

  • Carcinogenicity Research : Furan, a food-borne flavor carcinogen, is studied for its potential to induce tumors at high doses. It is considered a possible human carcinogen by the International Agency for Research on Cancer (Zhang, Chen, & Wang, 2013).

  • Health Impact Studies : Sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate is studied for its effects on blood serum biochemical parameters (Danilchenko, 2017).

  • Volatile Organic Compounds (VOCs) Sensing : Carbon nanotubes are used for VOC sensing systems, as furan is a VOC produced during food processing and is classified as a risk molecule for human health (Torres & Correa, 2021).

  • Self-Healing Materials : Bio-based furan polymers with self-healing ability are explored to enhance the safety, performance, and lifetime of products (Zeng et al., 2013).

  • Pharmacokinetics and Toxicology : Furan biotransformation kinetics determined with freshly isolated mouse or human hepatocytes are used to develop species-specific pharmacokinetic models (Kedderis & Held, 1996).

Safety And Hazards

Furan is known to be hepatotoxic and possibly carcinogenic, with exposure potentially leading to serious health issues . It can cause eye, skin, and mucus membrane irritation, burning sensation and, in severe cases, corrosion .

Future Directions

There is growing interest in the use of furans, a class of alternative fuels derived from biomass, as transportation fuels . Also, there are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

properties

IUPAC Name

furan
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InChI

InChI=1S/C4H4O/c1-2-4-5-3-1/h1-4H
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InChI Key

YLQBMQCUIZJEEH-UHFFFAOYSA-N
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Canonical SMILES

C1=COC=C1
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Molecular Formula

C4H4O
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Related CAS

25067-54-3
Record name Polyfuran
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DSSTOX Substance ID

DTXSID6020646
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Molecular Weight

68.07 g/mol
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Physical Description

Furan appears as a clear colorless liquid with a strong odor. Flash point below 32 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with an ethereal odor; darkens on exposure to light and air; [HSDB], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON STANDING.
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Boiling Point

90 °F at 758 mmHg (EPA, 1998), 31.5 °C, 32.00 °C. @ 758.00 mm Hg, 31.3 °C
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Flash Point

Less than 32F (EPA, 1998), -32 °F (-35 °C) (Closed cup), -35 °C
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in alcohol and ether, Slightly soluble in chloroform; very soluble in ethanol, ether; soluble in acetone, benzene, In water, 1X10+4 mg/L at 25 °C, 10 mg/mL at 25 °C, Solubility in water, g/l at 25 °C: 10
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Density

0.9371 at 66.92 °F (EPA, 1998) - Less dense than water; will float, 0.9731 at 19.4 °C/4 °C, Density = 0.9514 g/cu cm at 20 °C, Relative density (water = 1): 0.94
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Vapor Density

2.3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.3 (Air = 1), Relative vapor density (air = 1): 2.3
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Vapor Pressure

493 mmHg at 68 °F (NTP, 1992), 600.0 [mmHg], 600 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 65.8
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Mechanism of Action

Furan administered by gavage for 2 yr has been reported to induce hepatocellular carcinomas in male and female B6C3F1 mice and in male but not female F344 rats. Chronic exposure studies ... using bioassay conditions showed extensive hepatocellular toxicity and sustained increases in regenerative cell proliferation after 1, 3, and 6 wk of treatment in male and female rats and male mice. Altered expression of growth-control genes associated with this hyperproliferative state may enhance the susceptibility of these genes to mutation or may provide a selective growth advantage to preneoplastic cells. Quantitative northern blot analysis of mRNA was used to examine the expression of the oncogenes myc, fos, and Ha-ras in the livers of animals treated with furan. In male rats, a single administration of 30 mg/kg furan produced necrosis and a subsequent wave of cell proliferation 48 hr after treatment and induced transient peaks in the expression of myc, fos, and Ha-ras 6-24 hr after treatment. In male rat liver from our cell proliferation studies, only a slight increase in myc expression was seen at the end of week 1 of treatment. However, beginning at week 3 and increasing at week 6, up to a 15-fold increase over control values was observed in the expression of myc in the treated animals. The only other notable increase in expression observed in any animals from the cell proliferation study was a threefold increase in myc at week 6 in treated female rats. The absence of an increase in Ha-ras expression in the male mouse liver suggests that the unique pattern of Ha-ras mutations previously reported in furan-induced mouse liver tumors is not due to increased mutational susceptibility related to overexpression of this gene. The lack of sustained expression of myc, fos, and Ha-ras in rapidly proliferating liver suggests that continuous expression of these genes is not necessary to maintain increased rates of cell replication. The large increase in myc expression in male but not female rats suggests an adaptive change that may be related to the sex-specific incidence of furan-induced hepatocellular carcinomas in rats., A current hypothesis for the mechanism of furan-induced carcinogenesis is metabolic activation of furan by cytochrome P450 to a reactive and cytotoxic intermediate that stimulates cell replication, increasing the likelihood of tumor induction. The postulated reactive metabolite is cis-2- butene-1,4-dial, which was recently characterized as a furan metabolite. This reactive metabolite probably explains furan's binding reactivity with proteins both in vitro (uninduced and induced F344 male rat liver microsomes) and in vivo (F344 male rat liver protein) in biological systems. Furan metabolites may react with DNA, but no ... radiotracer /was detected/ in DNA from livers of rats treated with 14(C)furan., ... Hepatic and renal injury produced by furan is the result of metabolic activation of the compound by cytochrome p450 oxygenases into chemically reactive metabolites.
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Product Name

Furan

Color/Form

Colorless liquid, turns brown upon standing; color change is retarded if a small amount of water is added

CAS RN

110-00-9
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013785
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FURAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-123 °F (EPA, 1998), -85.61 °C, -85.6 °C
Record name FURAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/785
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Furan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/89
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013785
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FURAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In a manner similar to that described in Example 1 15 mL/h of 2,5-dihydrofuran and 32 mL/h of water were passed at 220° C. over 149 g of a catalyst containing copper and magnesium on silicon dioxide (composition: copper, calculated as Cuo: 43.0 wt %; magnesium, calculated as MgO: 18.0 wt %; silicate, calculated as SiO2 : 35.0 wt %; barium, calculated as BaO: 1 wt %; chromium, calculated as Cr2O3 : 0.6 wt %; zinc, calculated as ZnO: 0.4 wt %; sodium, calculated as Na2O: 0.2 wt %; the remainder being predominantly carbonate; all data based on the total weight of the catalyst; prepared by concurrent precipitation from a solution of the metal salts and sodium silicate (waterglass) with sodium carbonate, drying of the precipitate, extrusion to extrudates using talcum as molding auxiliary and calcination at 500° C., and reduction in a manner similar to that described in Example 1). At a conversion of 97%, γ-butyrolactone was obtained with a selectivity of 85% (2,3-dihydrofuran: 1.4%; furan: 3%; tetrahydrofuran: 9%; n-butanol: 1%; remainder: small amounts of various non-analyzed low-boiling fractions).
[Compound]
Name
catalyst
Quantity
149 g
Type
catalyst
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Synthesis routes and methods II

Procedure details

In a manner similar to that described in Example 1, 16 mL/h of 2,5-dihydrofuran and 30 mL/h of water were passed at 230° C. over 253 g of the commercially available copper chromite catalyst marketed by Suedchemie, Munich and bearing the connotation G 22 (composition according to sales brochure: 37% of Cu; 46% of Cr2O3 ; 13% of BaO; reduction in a manner similar to that described in Example 1). At a conversion of 71%, γ-butyrolactone was formed with a selectivity of 67% (2,3-dihydrofuran: 8%; furan: 3%; tetrahydrofuran: 2%; n-butanol: 1%; 4-hydroxybutyraldehyde: 0.5%; remainder: various non-analyzed low-boiling fractions).
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[Compound]
Name
Cu
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Type
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[Compound]
Name
Cr2O3
Quantity
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[Compound]
Name
BaO
Quantity
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Reaction Step Seven

Synthesis routes and methods III

Procedure details

In a manner similar to that described in Example 1, 19 mL/h of 2,5-dihydrofuran and 11 mL/h of water were passed over 142 g of the catalyst described in Example 2. At a conversion of 99.7% γ-butyrolactone was obtained with a selectivity of 89% (2,3-dihydrofuran: 0.13%; furan: 3.9%; tetrahydrofuran: 5%; n-butanol: 1.7%; remainder: small amounts of various non-analyzed low-boiling fractions).
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142 g
Type
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Reaction Step Four
Yield
99.7%

Synthesis routes and methods IV

Procedure details

In a manner similar to that described in Example 5 14 mL/h of 2,5-dihydrofuran and 24 mL/h of water were passed over the rhenium-on-activated charcoal catalyst at 220° C. At quantitative conversion, γ-butyrolactone was formed with a selectivity of 87% (furan: 2.5%; tetrahydrofuran: 9%; n-butanol: 1%; remainder: various non-analyzed low-boiling fractions).
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Synthesis routes and methods V

Procedure details

In a manner similar to that described in Example 1, 10 mL/h of 2,5-dihydrofuran and 9 mL/h of water were passed over 73 g of a rhenium-on-activated charcoal catalyst (rhenium content: 6 wt %, calculated as Re; prepared by impregnation of 4 mm activated charcoal extrudates with an aqueous dirhenium heptoxide Re2O7 solution; drying at 120° C.; reduction in a manner similar to that described in Example 1). At a conversion of 99%, γ-butyrolactone was formed with a selectivity of 91% (2,3-dihydrofuran: 0.5%; furan: 1%; tetrahydrofuran: 5%; n-butanol: 1%; remainder: small amounts of various non-analyzed low-boiling fractions).
Quantity
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Name
dirhenium heptoxide Re2O7
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73 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furan
Reactant of Route 2
Furan
Reactant of Route 3
Furan
Reactant of Route 4
Furan
Reactant of Route 5
Furan
Reactant of Route 6
Furan

Citations

For This Compound
569,000
Citations
J Vranova, Z Ciesarova - Czech J Food Sci, 2009 - agriculturejournals.cz
… Since furan has been classified as “possibly carcinogenic to … mechanistic pathways of the parent furan formation in food by … furan as well as with the comparison of the methods of furan …
Number of citations: 138 www.agriculturejournals.cz
FM Dean - Advances in heterocyclic chemistry, 1982 - Elsevier
… This chapter presents the syntheses of the furan ring from monosaccharides, hydrofurans, 1, … be a basis for a furan synthesis. The protonation of furan leads to polymerization because …
Number of citations: 205 www.sciencedirect.com
R Banerjee, HKS Kumar, M Banerjee - International Journal of …, 2015 - academia.edu
… Furan derivatives have occupied a unique place in the field of medicinal … furan nucleus is an important synthetic strategy in drug discovery. The high therapeutic properties of the furan …
Number of citations: 104 www.academia.edu
GB Guthrie Jr, DW Scott, WN Hubbard… - Journal of the …, 1952 - ACS Publications
… 1 Derivatives of furan are used widely in the petroleum … for furan itself, has provided fundamental information which will be needed for future studies of the various derivatives of furan. …
Number of citations: 188 pubs.acs.org
FH Newth - Advances in carbohydrate chemistry, 1951 - Elsevier
Publisher Summary This chapter discusses the formation of furan compounds from hexoses. The sequence of reactions in which three molecules of water are eliminated from a hexose …
Number of citations: 201 www.sciencedirect.com
RCD Brown - Angewandte Chemie International Edition, 2005 - Wiley Online Library
Diversely substituted furans can be prepared from alkynones and alkynoate esters by means of mechanistically novel cycloisomerization and reductive cyclization processes, …
Number of citations: 365 onlinelibrary.wiley.com
B Bak, D Christensen, WB Dixon… - Journal of Molecular …, 1962 - Elsevier
… Moments of inertia of these species are combined with earlier data on furan … of furan. The final structure is: 0C(2) = 1.362 b, C(2)C(3) = 1.361 d, C(3)C(4) = … For furan we take as our result …
Number of citations: 194 www.sciencedirect.com
MC Dodd, WB Stillman, M Roys, C Crosby - Journal of pharmacology and …, 1944 - ASPET
… forty-two furan compounds, including derivatives of furan, 2-… 5-position of the furan ring conferred considerable bacteriostatic … The specificity of this group in activating these simple furan …
Number of citations: 342 jpet.aspetjournals.org
VA Yaylayan - Journal für Verbraucherschutz und …, 2006 - Springer
… furan in ppb levels and are adequate for monitoring low levels of furan formed in food. … sample), where the concentration of furan in the fortified test portions is plotted versus the furan/d4-…
Number of citations: 149 link.springer.com
A Becalski, S Seaman - Journal of AOAC International, 2005 - academic.oup.com
… the quantification of native furan, whereas the m/z 72 ion was used for d4-furan. Because of … both native furan (m/z 39) and d4-furan (m/z 42). The injection of 1 ppb furan standard gave …
Number of citations: 235 academic.oup.com

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